molecular formula C20H27Cl2N3O B1148706 (1S)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)MethanaMine dihydrochloride CAS No. 18797-90-5

(1S)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)MethanaMine dihydrochloride

Cat. No.: B1148706
CAS No.: 18797-90-5
M. Wt: 396.35388
InChI Key:
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Description

(1S)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)MethanaMine dihydrochloride is a complex organic compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a quinoline ring and a quinuclidine moiety, making it a valuable compound in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)MethanaMine dihydrochloride typically involves multiple steps, starting from the preparation of the quinoline and quinuclidine intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for continuous production and better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)MethanaMine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often require specific solvents, temperatures, and pH levels to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce quinuclidine derivatives.

Scientific Research Applications

(1S)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)MethanaMine dihydrochloride has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1S)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)MethanaMine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • ®-Quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride
  • (S)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride

Uniqueness

(1S)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)MethanaMine dihydrochloride is unique due to its specific stereochemistry and the presence of both quinoline and quinuclidine moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

18797-90-5

Molecular Formula

C20H27Cl2N3O

Molecular Weight

396.35388

Synonyms

(1S)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)MethanaMine dihydrochloride

Origin of Product

United States

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